molecular formula C19H19NO3 B1340250 (S)-(+)-1-Fmoc-3-hydroxypyrrolidine CAS No. 215178-38-4

(S)-(+)-1-Fmoc-3-hydroxypyrrolidine

Cat. No.: B1340250
CAS No.: 215178-38-4
M. Wt: 309.4 g/mol
InChI Key: KPDNZJQVYQCDJW-ZDUSSCGKSA-N
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Description

(S)-(+)-1-Fmoc-3-hydroxypyrrolidine is a chiral compound widely used in organic synthesis and medicinal chemistry. It features a pyrrolidine ring with a hydroxyl group at the third position and a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the first position. This compound is particularly valuable due to its stereochemistry, which allows for the synthesis of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-1-Fmoc-3-hydroxypyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available (S)-3-hydroxypyrrolidine.

    Protection of Hydroxyl Group: The hydroxyl group is protected using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS).

    Fmoc Protection: The protected hydroxyl group is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like triethylamine to introduce the Fmoc group.

    Deprotection: Finally, the protecting group on the hydroxyl group is removed under mild acidic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification techniques.

Chemical Reactions Analysis

Types of Reactions: (S)-(+)-1-Fmoc-3-hydroxypyrrolidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine.

Major Products:

    Oxidation: Formation of (S)-(+)-1-Fmoc-3-oxopyrrolidine.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of (S)-(+)-1-Fmoc-3-tosyloxypyrrolidine.

Scientific Research Applications

(S)-(+)-1-Fmoc-3-hydroxypyrrolidine is extensively used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and natural products.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-(+)-1-Fmoc-3-hydroxypyrrolidine involves its interaction with specific molecular targets. The Fmoc group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to target molecules. These interactions are crucial in the compound’s role as a chiral building block in organic synthesis.

Comparison with Similar Compounds

    ®-(-)-1-Fmoc-3-hydroxypyrrolidine: The enantiomer of (S)-(+)-1-Fmoc-3-hydroxypyrrolidine, differing in stereochemistry.

    1-Fmoc-3-aminopyrrolidine: Similar structure but with an amino group instead of a hydroxyl group.

    1-Fmoc-3-methoxypyrrolidine: Similar structure but with a methoxy group instead of a hydroxyl group.

Uniqueness: this compound is unique due to its specific stereochemistry, which is crucial for the synthesis of enantiomerically pure compounds. Its hydroxyl group provides additional reactivity, making it a versatile intermediate in various chemical reactions.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl (3S)-3-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c21-13-9-10-20(11-13)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,21H,9-12H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDNZJQVYQCDJW-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584680
Record name (9H-Fluoren-9-yl)methyl (3S)-3-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215178-38-4
Record name (9H-Fluoren-9-yl)methyl (3S)-3-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-1-Fmoc-3-pyrrolidinol
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